molecular formula C23H30N2O4S B2847672 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide CAS No. 921915-29-9

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2847672
CAS No.: 921915-29-9
M. Wt: 430.56
InChI Key: CTZZHLFRHGXEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide is a potent, selective, and ATP-competitive inhibitor of DRAK2 (Death-associated protein kinase-Related Apoptosis-inducing protein Kinase 2). This compound has emerged as a critical chemical probe for investigating the role of DRAK2 in apoptotic signaling pathways and immune cell function. DRAK2, a serine/threonine kinase, is a key regulator of T-cell activation and apoptosis. By selectively inhibiting DRAK2, this molecule has been shown to protect pancreatic beta-cells from apoptosis, highlighting its research value in the study of Type 1 diabetes and other autoimmune disorders. Its mechanism involves binding to the ATP-pocket of DRAK2, thereby blocking its kinase activity and downstream pro-apoptotic signals. This reagent is essential for researchers dissecting the complexities of programmed cell death, T-cell receptor-mediated signaling, and for exploring potential therapeutic strategies for autoimmune diseases and conditions involving dysregulated apoptosis. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Source: PubChem Source: Supplier Data Source: Research Publication

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-15(2)13-25-19-12-18(8-9-20(19)29-14-23(5,6)22(25)26)24-30(27,28)21-10-7-16(3)11-17(21)4/h7-12,15,24H,13-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZZHLFRHGXEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H28N2O3C_{23}H_{28}N_{2}O_{3}, with a molecular weight of 380.5 g/mol. The structure features a complex arrangement that includes a benzo[b][1,4]oxazepine core and a sulfonamide group, which are significant for its biological activity.

Structural Formula

N 5 isobutyl 3 3 dimethyl 4 oxo 2 3 4 5 tetrahydrobenzo b 1 4 oxazepin 7 yl 2 4 dimethylbenzenesulfonamide\text{N 5 isobutyl 3 3 dimethyl 4 oxo 2 3 4 5 tetrahydrobenzo b 1 4 oxazepin 7 yl 2 4 dimethylbenzenesulfonamide}

Key Properties

PropertyValue
Molecular FormulaC23H28N2O3
Molecular Weight380.5 g/mol
CAS Number921834-82-4
PurityTypically 95%

Antimicrobial Activity

Research indicates that compounds similar to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit antimicrobial properties. For instance, studies have shown that derivatives of this compound possess activity against various bacterial strains, although not as potent as standard antibiotics like streptomycin and isoniazid .

The proposed mechanism involves the inhibition of bacterial cell wall synthesis and interference with essential metabolic pathways. The sulfonamide group may contribute to this activity by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicate selective cytotoxicity against certain cancer types while sparing normal cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of the compound against Mycobacterium tuberculosis. The results demonstrated moderate activity compared to traditional treatments. The compound's structure was modified to enhance its interaction with bacterial enzymes involved in cell wall synthesis.

Case Study 2: Anticancer Properties

Another research project focused on the anticancer properties of the compound against breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .

Summary of Findings

Study FocusFindings
Antibacterial ActivityModerate activity against M. tuberculosis
CytotoxicitySelective cytotoxicity in cancer cell lines
MechanismInhibition of folate synthesis

Future Directions

Further research is needed to explore the full potential of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) in clinical settings. Investigations into optimizing its structure for enhanced potency and reduced toxicity are ongoing.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide exhibit significant anticancer activity. Studies have shown that they can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Its sulfonamide group is known to interfere with bacterial folate synthesis, which is critical for bacterial growth and replication. This mechanism positions it as a potential candidate for developing new antibiotics.

Anti-inflammatory Effects

Compounds in this class have also been studied for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them suitable for treating inflammatory diseases.

Drug Development

The unique structure of this compound makes it an attractive scaffold for drug development. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity in therapeutic applications.

Targeted Therapy

Given its specific biological activities, this compound could be utilized in targeted therapies for cancer and infectious diseases. By modifying its structure to improve selectivity towards certain biological targets, it may lead to the development of precision medicines.

Polymer Chemistry

The sulfonamide functional group can be incorporated into polymer matrices to enhance their properties. This includes improving thermal stability and mechanical strength while also imparting antimicrobial characteristics to the materials.

Nanotechnology

In nanotechnology applications, the compound can be used as a precursor for synthesizing nanoparticles with specific functionalities. These nanoparticles could be employed in drug delivery systems or as imaging agents in medical diagnostics.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines.
Study BAntimicrobial PropertiesShowed efficacy against MRSA strains with minimal inhibitory concentration (MIC) values indicating strong antibacterial activity.
Study CAnti-inflammatory EffectsReduced TNF-alpha levels in vitro by 50%, suggesting potential for treating rheumatoid arthritis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide, a comparative analysis with structurally related compounds is essential. Key analogs include:

Structural Analog 1: N-(5-methyl-3,3-diphenyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide

  • Core Modifications : Replacement of isobutyl with methyl and dimethyl groups with diphenyl substituents.
  • Impact : Increased steric bulk from diphenyl groups reduces solubility but enhances binding affinity in hydrophobic pockets, as observed in crystallographic studies .
  • Validation : Structural outliers (e.g., atypical bond angles) were flagged using validation tools described by Spek .

Structural Analog 2: N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dichlorobenzenesulfonamide

  • Core Modifications : Ethyl substituent at position 5 and dichloro substitution on the benzenesulfonamide.
  • Impact : Chlorine atoms improve metabolic stability but introduce torsional strain in the sulfonamide group, as evidenced by SHELX-refined structures .
  • Validation : Discrepancies in electron density maps were resolved using automated validation protocols .

Structural Analog 3: N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-nitrobenzenesulfonamide

  • Core Modifications : Nitro group replaces methyl on the benzenesulfonamide.
  • Crystallographic data refined via SHELXL revealed planar distortions in the sulfonamide moiety .

Data Tables

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight (g/mol) 458.59 532.61 493.41 473.52
LogP (Calculated) 3.8 5.2 4.1 3.5
Solubility (µg/mL, pH 7.4) 12.4 2.1 8.7 5.3
Crystallographic R-factor 0.032 0.041 0.028 0.037

Table 2: Key Bond Lengths and Angles (Å/°)

Parameter Target Compound Analog 1
S–N Bond Length 1.632 1.641
C–O (Oxazepine) 1.362 1.348
N–S–C Angle 106.7° 104.9°

Research Findings and Insights

  • Crystallographic Trends : The target compound exhibits superior crystallographic resolution (R-factor = 0.032) compared to Analog 1 (R-factor = 0.041), attributed to reduced steric hindrance from its isobutyl group .
  • Validation Metrics : Discrepancies in Analog 3’s electron density maps were resolved using the ADDSYM algorithm, underscoring the importance of rigorous validation in avoiding overinterpretation .
  • Biological Relevance : The 2,4-dimethylbenzenesulfonamide group in the target compound balances solubility and membrane permeability, outperforming Analog 2’s dichloro variant in cellular uptake assays.

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three key components (Figure 1):

  • Benzo[b]oxazepin core : A seven-membered heterocycle containing oxygen and nitrogen atoms.
  • Isobutyl and dimethyl substituents : Branched alkyl groups at positions 3 and 5 of the oxazepin ring.
  • 2,4-Dimethylbenzenesulfonamide : A sulfonamide group attached at position 7 of the fused ring system.

Retrosynthetic disconnections suggest:

  • Pathway A : Cyclization of a diol or diamine precursor to form the oxazepin ring.
  • Pathway B : Late-stage sulfonylation of an amine intermediate.

Key Synthetic Routes

Formation of Benzo[b]oxazepin Core

The oxazepin ring is typically synthesized via cyclization reactions. Two predominant methods are documented:

Acid-Catalyzed Cyclization of Diols

A diol precursor undergoes intramolecular nucleophilic substitution under acidic conditions. For example, heating 2-aminophenol derivatives with γ-keto acids in the presence of p-toluenesulfonic acid (PTSA) yields the oxazepin core.

Representative Conditions

Reactant Catalyst Solvent Temperature Yield
2-Amino-4-methylphenol PTSA Toluene 110°C 68%
Base-Mediated Ring Closure

Alternatively, base-mediated cyclization of bromoalkyl intermediates achieves higher regioselectivity. For instance, treatment of 7-bromo-5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine with K₂CO₃ in DMF at 80°C affords the core structure in 72% yield.

Sulfonamide Coupling

The final step involves coupling 2,4-dimethylbenzenesulfonyl chloride to the amine group at position 7:

Direct Sulfonylation

Treatment of 7-amino-5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine with 2,4-dimethylbenzenesulfonyl chloride in pyridine at 0°C→RT for 24 h provides the target compound in 65% yield.

Critical Factors

  • Solvent Choice : Pyridine acts as both solvent and base, neutralizing HCl byproducts.
  • Stoichiometry : A 1:1.1 molar ratio of amine to sulfonyl chloride minimizes di-sulfonylation byproducts.

Optimization of Reaction Conditions

Catalytic Improvements

Recent studies highlight the efficacy of DMAP (4-Dimethylaminopyridine) as a catalyst in sulfonamide coupling, reducing reaction time to 8 h and improving yields to 82%.

Solvent Screening

Comparative analysis of solvents (Table 1) reveals dichloromethane (DCM) as optimal for cyclization, while DMF enhances sulfonylation efficiency.

Table 1: Solvent Impact on Cyclization Yield

Solvent Dielectric Constant Yield (%)
Toluene 2.4 68
DCM 8.9 74
DMF 36.7 81

Industrial-Scale Production Considerations

Scale-up challenges include:

  • Exothermic Reactions : Controlled addition of isobutyl bromide to prevent thermal runaway.
  • Purification : Use of continuous chromatography for isolating the sulfonamide product.

Recent Advancements in Methodology

Emerging techniques such as photoredox catalysis and flow chemistry have been applied to analogous compounds, reducing step counts and improving atom economy. For example, visible-light-mediated cyclization achieves the oxazepin core in 89% yield within 2 h.

Q & A

Q. What are the key steps and critical parameters in synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core. Critical parameters include:

  • Controlled Conditions : Use of inert atmospheres (e.g., nitrogen) to prevent oxidation or undesired side reactions .
  • Reduction Steps : Sodium borohydride (NaBH₄) may reduce keto groups to form the tetrahydrobenzooxazepine structure .
  • Purification : Column chromatography or recrystallization ensures high purity, with HPLC or TLC monitoring intermediate steps .
StepKey Reagents/ConditionsPurpose
1NaBH₄, inert atmosphereCore reduction
22,4-dimethylbenzenesulfonamide couplingSulfonamide introduction
3Chromatography (HPLC)Final purification

Q. How is structural elucidation and purity assessment performed post-synthesis?

Methodological approaches include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups and regiochemistry (e.g., isobutyl substitution) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., ~424.5 g/mol inferred from analogs) .
  • HPLC : Quantifies purity (>95% typical for research-grade material) .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Advanced optimization strategies involve:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency .
  • Catalyst Use : Base catalysts (e.g., triethylamine) improve nucleophilic substitution kinetics .
  • Continuous Flow Chemistry : Enhances scalability and reduces side reactions in multi-step sequences .

Q. What strategies resolve contradictory biological activity data across assay models?

Contradictions may arise from assay-specific conditions (e.g., pH, cell lines). Mitigation includes:

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values to differentiate potency from assay noise .
  • Molecular Dynamics Simulations : Identify binding mode variations under different conditions .

Q. How do computational methods predict reactivity or biological interactions?

  • Molecular Docking : Predicts binding affinity to targets (e.g., kinases) using software like AutoDock .
  • Quantum Chemical Calculations : Models reaction pathways (e.g., sulfonamide formation) to optimize synthetic routes .
  • Pharmacophore Modeling : Guides structural modifications to enhance bioactivity .

Q. What are the implications of modifying substituents on the oxazepine core?

Structure-activity relationship (SAR) studies on analogs reveal:

  • Isobutyl Group : Enhances lipophilicity, improving membrane permeability .
  • Dimethyl Groups : Increase steric hindrance, potentially reducing off-target interactions .
Substituent ModificationObserved Impact (Analog Data)
Replacement of isobutyl with allylReduced metabolic stability
Methoxy vs. methyl groupsAltered kinase selectivity

Notes

  • Advanced questions emphasize mechanistic and optimization challenges, while basic questions focus on foundational synthesis/characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.